molecular formula C12H14N4O4S B6552793 ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1240291-47-7

ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No. B6552793
CAS RN: 1240291-47-7
M. Wt: 310.33 g/mol
InChI Key: XEBMNYGKHWVXFV-UHFFFAOYSA-N
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Description

“Ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate” is a complex organic compound. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with various functional groups, including a pyridin-2-ylmethylsulfamoyl group and an ethyl carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its crystal structure. The compound is monoclinic, with specific dimensions and angles . The pyridine and pyrazole units in the molecule are not perfectly coplanar, with angles between the least-squares planes through the two ring systems .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Anticancer Activities

The methyl substituted pyrazole carboxylic and carboxamide derivatives have shown antiproliferative activities against the human cervical cancer cell line . These compounds could be potential lead compounds for developing novel anticancer agents .

Fungicidal Activities

Although not directly related to the exact compound , it’s worth noting that pyrimidinamine derivatives, which are structurally similar to pyrazole compounds, have shown excellent fungicidal activity . This suggests that the pyrazole compound could potentially be modified to enhance its fungicidal properties.

Molecular Docking Studies

Molecular docking studies have been conducted on similar compounds to justify their antileishmanial activity . This type of study helps in understanding the interaction between the compound and its target protein, providing insights into the mechanism of action of the compound.

Crystal Structure Analysis

The crystal structure of similar compounds has been analyzed . Such studies provide valuable information about the compound’s structure and properties, which can be useful in various scientific research applications.

Synthesis and Structural Verification

Pyrazole-bearing compounds have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . This process is crucial in the development and production of these compounds for various applications.

properties

IUPAC Name

ethyl 5-(pyridin-2-ylmethylsulfamoyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-8-14-16-11(10)21(18,19)15-7-9-5-3-4-6-13-9/h3-6,8,15H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMNYGKHWVXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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